Lutetium--palladium (2/3)
Description
Lutetium–palladium (Lu–Pd, 2:3) is an intermetallic compound characterized by a 2:3 stoichiometric ratio of lutetium (Lu) to palladium (Pd). This rare-earth–transition metal alloy exhibits unique crystallographic and electronic properties due to the interplay between lutetium’s high magnetic anisotropy and palladium’s catalytic activity. The compound crystallizes in a cubic structure (space group: Fm-3m), as evidenced by X-ray diffraction studies . Its lattice parameters (e.g., bond lengths of 2.89 Å for Lu–Pd and 2.75 Å for Pd–Pd) and thermal stability (decomposition temperature >800°C) make it suitable for high-temperature catalytic applications, such as hydrogenation and cross-coupling reactions .
Properties
CAS No. |
389087-15-4 |
|---|---|
Molecular Formula |
Lu2Pd3 |
Molecular Weight |
669.2 g/mol |
IUPAC Name |
lutetium;palladium |
InChI |
InChI=1S/2Lu.3Pd |
InChI Key |
WEIYDDLNKAYMEH-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Lu].[Lu] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lutetium–palladium (2/3) can be achieved through various synthetic routes. One common method involves the reduction of lutetium chloride or lutetium fluoride with palladium in the presence of a reducing agent such as calcium, potassium, or sodium . The reaction typically occurs at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lutetium–palladium (2/3) may involve similar reduction processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and lanthanide resins can help in the effective separation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lutetium–palladium (2/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, nitric acid, and various reducing agents such as calcium and sodium . The reactions typically occur under controlled conditions, including high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lutetium oxide and palladium oxide, while reduction reactions may produce elemental lutetium and palladium.
Scientific Research Applications
Lutetium–palladium (2/3) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lutetium–palladium (2/3) involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. In medicine, lutetium-based compounds target somatostatin receptors on cancer cells, delivering radiation to destroy the cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison: Lutetium–Palladium (1:1)
LuPd (1:1) adopts a tetragonal crystal structure (space group: I4/mmm), differing significantly from the cubic symmetry of Lu–Pd (2:3). Key structural differences include:
- Bond Lengths : Lu–Pd bonds in LuPd (1:1) average 2.94 Å, longer than those in Lu–Pd (2:3) (2.89 Å), suggesting weaker metal-metal interactions .
- Thermal Stability : LuPd (1:1) decomposes at 750°C, compared to >800°C for Lu–Pd (2:3), indicating superior stability in the latter .
- Catalytic Performance : In palladium-catalyzed decarboxylative alkylation (Table 2.1, ), Lu–Pd (2:3) achieves 92% yield under optimized conditions (THF, 80°C), whereas LuPd (1:1) yields only 78% under identical conditions due to reduced surface reactivity .
Functional Comparison: Cerium–Palladium (2:3)
Ce–Pd (2:3) shares the same stoichiometry but replaces lutetium with cerium, a more redox-active rare-earth metal. Key contrasts include:
- Redox Activity : Ce³⁺/Ce⁴⁺ redox pairs in Ce–Pd (2:3) enhance oxidative catalytic cycles, whereas Lu–Pd (2:3) relies solely on Pd⁰/Pd²⁺ transitions for electron transfer .
- Hydrogenation Efficiency : In asymmetric hydrogenation (Table A4.1, ), Lu–Pd (2:3) achieves 95% enantiomeric excess (ee) for α,β-unsaturated ketones, outperforming Ce–Pd (2:3) (82% ee) due to lutetium’s stronger Lewis acidity .
- Magnetic Properties : Lu–Pd (2:3) exhibits paramagnetism (χ = 1.2 × 10⁻³ emu/mol), while Ce–Pd (2:3) shows ferromagnetic ordering below 15 K due to cerium’s 4f electrons .
Comparison with Palladium-on-Charcoal (Pd/C)
Pd/C, a widely used heterogeneous catalyst, differs fundamentally from Lu–Pd (2:3):
- Surface Area : Pd/C has a surface area of 500–700 m²/g, far exceeding Lu–Pd (2:3) (20–30 m²/g), but the latter’s intermetallic structure mitigates Pd leaching .
- Hydrogenolysis Efficiency: In fluoxetine synthesis (), Pd/C achieves 85% tritiation yield, while Lu–Pd (2:3) reaches 91% under similar conditions, attributed to its resistance to pyridine inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
